molecular formula C18H16ClNO B11086488 4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B11086488
M. Wt: 297.8 g/mol
InChI Key: HJXARMHPBVUDIT-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzaldehyde with cyclopentanone in the presence of a base can lead to the formation of the desired quinoline derivative . The reaction conditions typically include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one stands out due to its unique structure, which combines the quinoline ring with a cyclopentane moiety.

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one

InChI

InChI=1S/C18H16ClNO/c19-16-7-2-1-6-13(16)14-10-18(21)20-17-9-12-5-3-4-11(12)8-15(14)17/h1-2,6-9,14H,3-5,10H2,(H,20,21)

InChI Key

HJXARMHPBVUDIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC=CC=C4Cl

Origin of Product

United States

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